4-Bromo-2,6-difluorobiphenyl
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Overview
Description
4-Bromo-2,6-difluoro-1,1’-biphenyl is an organic compound with the molecular formula C12H7BrF2 It is a biphenyl derivative where the biphenyl core is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-difluoro-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium phosphate, and a solvent like tetrahydrofuran (THF) or dioxane .
Industrial Production Methods: Industrial production of 4-Bromo-2,6-difluoro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-withdrawing groups (bromine and fluorine), the compound can participate in electrophilic substitution reactions.
Cross-Coupling Reactions: The compound is commonly used in Suzuki–Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Potassium phosphate (K3PO4) is commonly used.
Solvents: Tetrahydrofuran (THF), dioxane
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with various boronic acids can yield a range of biphenyl derivatives .
Scientific Research Applications
4-Bromo-2,6-difluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-difluoro-1,1’-biphenyl involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Bromo-2,5-difluorophenol
- 2-Bromo-4,6-difluoro-3’-methyl-1,1’-biphenyl
- 4-Bromo-2,2-difluoro-1,3-benzodioxole
Comparison: 4-Bromo-2,6-difluoro-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl core. This unique arrangement of bromine and fluorine atoms can result in distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C12H7BrF2 |
---|---|
Molecular Weight |
269.08 g/mol |
IUPAC Name |
5-bromo-1,3-difluoro-2-phenylbenzene |
InChI |
InChI=1S/C12H7BrF2/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
WLIROJDVBFBOOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2F)Br)F |
Origin of Product |
United States |
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